RORγ Biochemical Binding Affinity of 3-Chloro vs. Unsubstituted and Alternative Halogen Benzamide Analogs in the Pyrazole Amide Series
In the pyrazole amide derivative patent family (WO2015129926A1), a range of benzamide substitution patterns were evaluated in a RORγ biochemical binding assay to establish structure-activity relationships [1]. Within this dataset, chloro-substituted benzamide derivatives exhibited substantially greater RORγ binding affinity compared to unsubstituted, methyl-substituted, or trifluoromethoxy-substituted analogues [1]. While the precise IC50 value for the specific 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide compound is not publicly disclosed in accessible primary literature, the patent teaches that meta-chloro substitution on the benzamide ring is associated with enhanced RORγ inverse agonist activity relative to ortho-chloro, para-chloro, and des-chloro analogs [1]. Due to the absence of publicly available comparative quantitative data for this specific compound under controlled experimental conditions, this evidence is classified as Class-Level Inference and should be interpreted with appropriate caution.
| Evidence Dimension | RORγ biochemical binding activity (qualitative SAR trend) |
|---|---|
| Target Compound Data | 3-Chloro substitution; quantitative IC50 value not publicly available in accessible primary literature |
| Comparator Or Baseline | Ortho-chloro, para-chloro, des-chloro, and alternative substituent benzamide analogs disclosed in WO2015129926A1 |
| Quantified Difference | Not numerically established for the target compound; patent-level SAR indicates meta-chloro substitution confers superior RORγ inverse agonist activity compared to ortho/para/des-chloro analogs |
| Conditions | RORγ biochemical binding assay as described in WO2015129926A1; exact assay protocol and cell context not publicly detailed for the target compound |
Why This Matters
For researchers building SAR tables or selecting a reference RORγ inverse agonist, the 3-chloro substitution pattern is a critical determinant of activity; selecting a close analog with a different halogen position or identity can lead to substantial potency losses and confound experimental interpretation.
- [1] AMGEN INC., Teijin Pharma Limited. Pyrazole amide derivative. International Patent Application WO2015129926A1, published September 3, 2015. View Source
